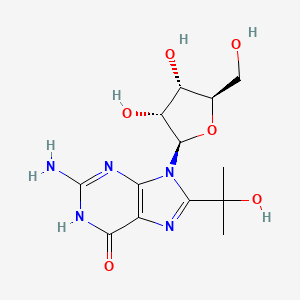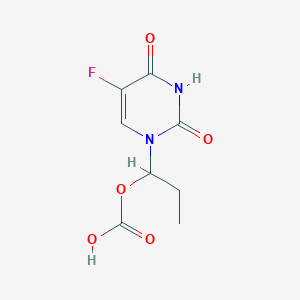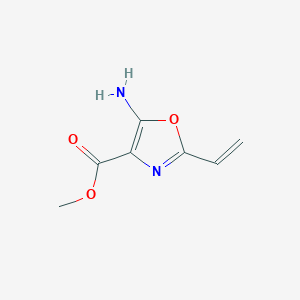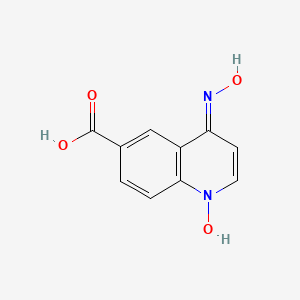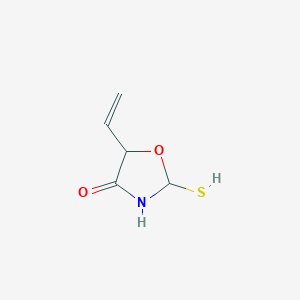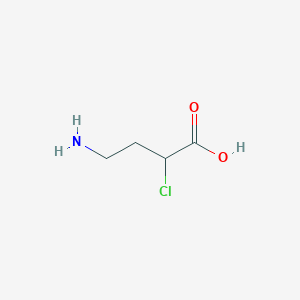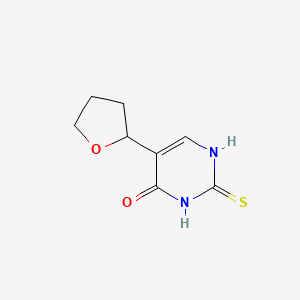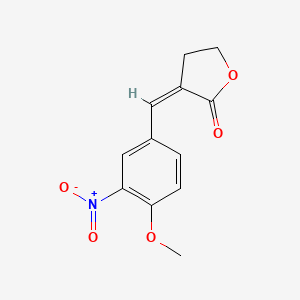
3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3h)-one is an organic compound that belongs to the class of benzylidene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3h)-one typically involves the condensation reaction between 4-methoxy-3-nitrobenzaldehyde and dihydrofuran-2(3H)-one. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3h)-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Carboxylic acids.
Substitution: Various substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3h)-one would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methoxybenzylidene)dihydrofuran-2(3h)-one
- 3-(3-Nitrobenzylidene)dihydrofuran-2(3h)-one
- 3-(4-Methoxy-3-nitrobenzylidene)tetrahydrofuran-2(3h)-one
Uniqueness
3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3h)-one is unique due to the presence of both methoxy and nitro groups on the benzylidene moiety. This combination of functional groups can impart distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H11NO5 |
|---|---|
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
(3Z)-3-[(4-methoxy-3-nitrophenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C12H11NO5/c1-17-11-3-2-8(7-10(11)13(15)16)6-9-4-5-18-12(9)14/h2-3,6-7H,4-5H2,1H3/b9-6- |
Clave InChI |
AFCFQJKLHJPJNX-TWGQIWQCSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C\2/CCOC2=O)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=C(C=C1)C=C2CCOC2=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[3,4-b]furan](/img/structure/B12916448.png)

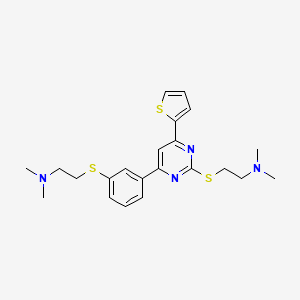
![Furan-2-ylmethyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916458.png)
